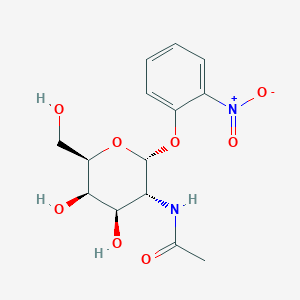

2-Nitrophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is a synthetic glycoside derivative. This compound is widely used in biochemical research as a substrate for detecting and characterizing specific enzymes, particularly α-N-acetylgalactosaminidase. Its structure includes a nitrophenyl group, which is chromogenic, making it useful for various analytical applications.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside involves a combination of chemical and biocatalytic steps. Initially, an anomeric mixture is synthesized chemically. This mixture is then subjected to selective enzymatic hydrolysis to remove the β-anomer, leaving the desired α-anomer . The enzyme β-N-acetylhexosaminidase from Penicillium oxalicum is commonly used due to its high chemo- and regioselectivity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of immobilized enzymes in lens-shaped polyvinyl alcohol hydrogel capsules has been reported to provide a biocatalyst with excellent storage and operational stability .

化学反应分析

Types of Reactions: 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside primarily undergoes hydrolytic reactions. These reactions are catalyzed by specific enzymes, such as α-N-acetylgalactosaminidase .

Common Reagents and Conditions: The hydrolytic reactions typically involve the use of immobilized β-N-acetylhexosaminidase under controlled conditions. The enzyme is not inhibited by the substrate or reaction products, ensuring efficient hydrolysis .

Major Products Formed: The major product formed from the hydrolysis of 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is 2-acetamido-2-deoxy-α-D-galactopyranose, along with the release of the nitrophenyl group .

科学研究应用

2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a chromogenic substrate for the detection and characterization of α-N-acetylgalactosaminidase activity . This application is crucial in clinical microbiology for diagnosing various diseases and conditions . Additionally, it is used in enzymatic assays to study enzyme kinetics and mechanisms .

作用机制

The compound exerts its effects by serving as a substrate for α-N-acetylgalactosaminidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing the nitrophenyl group, which can be detected spectrophotometrically . This reaction allows researchers to measure enzyme activity and study the enzyme’s role in various biological processes .

相似化合物的比较

Similar Compounds:

- 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside

- 4-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside

- 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic acid

Uniqueness: 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is unique due to its specific use as a substrate for α-N-acetylgalactosaminidase. Its high chemo- and regioselectivity, along with its stability when immobilized, makes it particularly valuable for enzymatic assays and diagnostic applications .

生物活性

2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside (commonly referred to as 2NP-GalNAc) is a synthetic glycoside derivative that serves as a significant substrate in biochemical research, particularly for the detection and characterization of specific enzymes like α-N-acetylgalactosaminidase. This article explores the biological activity of 2NP-GalNAc, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₄H₁₈N₂O₈

- CAS Number : 23646-67-5

- IUPAC Name : N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide

The primary biological activity of 2NP-GalNAc arises from its role as a substrate for the enzyme α-N-acetylgalactosaminidase. Upon enzymatic hydrolysis, the glycosidic bond is cleaved, resulting in the release of the nitrophenyl group. This reaction can be quantitatively measured using spectrophotometric methods, making it an effective tool for enzyme assays.

Enzymatic Reactions

The hydrolysis of 2NP-GalNAc is catalyzed by α-N-acetylgalactosaminidase, which facilitates the conversion to 2-acetamido-2-deoxy-α-D-galactopyranose. The reaction can be summarized as follows:

Enzyme Characterization

2NP-GalNAc is extensively utilized in enzyme assays to characterize α-N-acetylgalactosaminidase activity. The chromogenic nature of the nitrophenyl group allows for easy detection and quantification of enzyme activity.

Case Studies

-

Kinetic Studies : Research has demonstrated that the specific enzyme activity of α-N-acetylgalactosaminidase with 2NP-GalNAc is approximately 417±17U/mg . This indicates high substrate affinity and effective catalysis.

Substrate Specific Enzyme Activity (U/mg) ± SD 4NP-β-GalNAc 422±17 4NP-β-GlcNAc 135.3±5.5 2NP-β-GalNAc 417±17 4MU-β-GalNAc 97.1±4.6 - Enzyme Immobilization : Studies have shown that immobilizing α-N-acetylgalactosaminidase enhances its stability and reusability in various assays. The effectiveness factor values during reactions were found to be above 0.99, indicating minimal mass transfer limitations .

Comparison with Similar Compounds

While there are other nitrophenyl derivatives such as 4-nitrophenyl derivatives of galactosamine and glucosamine, 2NP-GalNAc stands out due to its specificity for α-N-acetylgalactosaminidase and its unique chromogenic properties.

| Compound | Unique Features |

|---|---|

| 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside | Used for β-glycosidases |

| 4-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside | Specific for α-glucosidases |

| 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside | Specific for α-N-acetylgalactosaminidase |

属性

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMQUEGJJUADKD-RGDJUOJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。